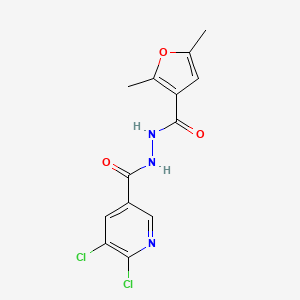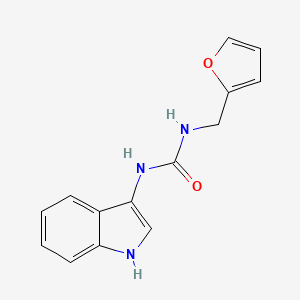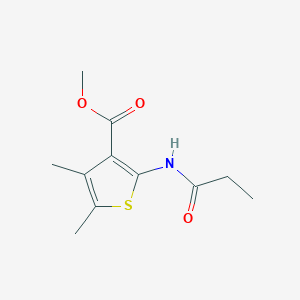
1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . Trifluoromethyl groups are often found in pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to affect the reactivity of compounds, often making trifluoromethyl-substituted compounds strong acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. The trifluoromethyl group is known to affect the properties of compounds, for example, by lowering the basicity of compounds like trifluoroethanol .
Scientific Research Applications
Discovery and Optimization of Inhibitors Compounds structurally similar to the queried chemical have been explored for their potential as inhibitors in medicinal chemistry. For example, research has demonstrated the discovery and optimization of specific carboxamide inhibitors targeting various biological processes. The optimization of these compounds often focuses on enhancing their potency, selectivity, and pharmacokinetic properties, which are crucial for their effectiveness as therapeutic agents (R. Thalji et al., 2013).
Crystal Structure Determination The crystal structure determination of compounds featuring complex fluorinated moieties and piperidine rings provides insights into their molecular conformations and interactions. These studies are fundamental for understanding the interaction mechanisms of these compounds with their biological targets, which can lead to the design of more effective drugs. For instance, research into copper(II) chloride adducts with specific ligands has expanded our knowledge of anticancer drugs' structural bases (H. Bonacorso et al., 2003).
Proton-Transfer Compounds The study of proton-transfer compounds involving piperidine derivatives underscores the chemical versatility and potential for forming hydrogen-bonded structures. These compounds' structural diversity and bonding characteristics contribute to a broader understanding of chemical reactivity and potential applications in catalysis or material science (Graham Smith & U. Wermuth, 2010).
Glycine Transporter Inhibitors Research into glycine transporter inhibitors highlights the therapeutic potential of piperidine derivatives in treating neurological disorders. These compounds, including structurally related carboxamides, have been identified for their ability to modulate neurotransmitter levels, offering a pathway to novel treatments for diseases like schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).
Synthesis and NQR Analysis The synthesis and nuclear quadrupole resonance (NQR) analysis of phosphoric triamides containing the P(O)[N]3 skeleton, where structural elements similar to the queried compound are used, provide valuable data on molecular electronics and material properties. These studies contribute to our understanding of molecular structure-property relationships, important for designing new materials with specific electronic characteristics (Z. Shariatinia et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-23-10-5-6-14(13-23)17(24)22-9-2-3-11-25-16-8-4-7-15(12-16)18(19,20)21/h4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDATXNBNWVAMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
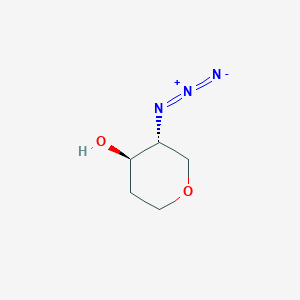
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)
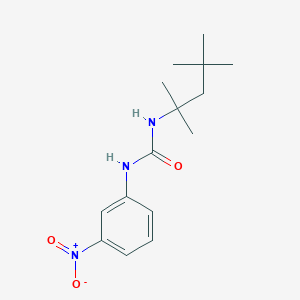

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
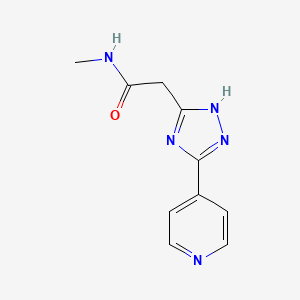

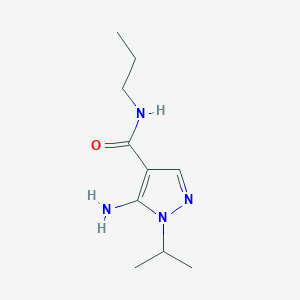
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)

![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
